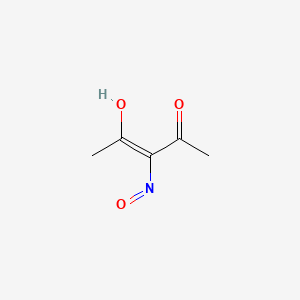
2,3,4-ペンタントリオン3-オキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Pentanetrione, 3-oxime is an organic compound with the molecular formula C5H7NO3 . It is a derivative of 2,3,4-Pentanetrione, which is the simplest linear triketone .
Synthesis Analysis
The synthesis of 2,3,4-Pentanetrione, 3-oxime involves the reaction of acetyl acetone with sodium nitrite in an ice bath, followed by the addition of concentrated hydrochloric acid . The reaction system is then increased to 10 °C with stirring for 1 hour. The resulting white precipitate is filtered, washed with ice water, and dried under vacuum .Molecular Structure Analysis
The molecular structure of 2,3,4-Pentanetrione, 3-oxime can be viewed using Java or Javascript . It has a molecular weight of 129.114 .科学的研究の応用
光触媒水素発生
2,3,4-ペンタントリオン3-オキシム: は、光触媒の分野、特に水素発生反応(HER)で利用されてきました。 この化合物は、水素(クリーンで再生可能なエネルギー源)を生成するための光触媒系で使用される配位ナノシートの合成における前駆体として役立ちます .
ピラゾール誘導体の合成
この化合物は、爆薬、医薬品、農薬、染料など、さまざまな用途で使用される高エネルギー密度材料(HEDM)の製造における重要な中間体である4-アミノ-3,5-ジメチルピラゾールの合成において重要です . 合成プロセスには、ヒドラジン水和物との反応が含まれ、ピラゾール誘導体が生成されます。
水溶液中のキレート剤
「ペンタン-2,3,4-トリオン3-オキシム」は、水溶液中の金属イオンと結合できるキレート剤として作用します。 この特性は、金属イオンをキレート化し、抗炎症作用を持つプロスタグランジンの生成を減少させる能力により、さまざまな細菌感染症や皮膚病の治療に特に役立ちます .
プロテオミクス研究
プロテオミクス研究では、この化合物はタンパク質やペプチドと反応する能力のために使用されます。 タンパク質の構造と機能を研究したり、新しい医薬品の開発に使用したりできます .
化学合成中間体
重要な有機合成中間体として、2,3,4-ペンタントリオン3-オキシムは、アミン置換、酸化、環化反応など、さまざまな化学反応に関与しています。 これらの反応は、新しい化合物や材料の開発に不可欠です .
量子化学における調査ツール
この化合物の反応性は、動的な合成反応機構を探求するための量子化学において貴重なツールになります。 SIMPLISMAなどのアルゴリズムと組み合わせて、複雑な分子の合成機構を決定し、量子化学計算とよく相関します .
作用機序
Target of Action
It’s known that this compound is an organic molecule with three c=o groups . It’s often used as an important organic synthesis intermediate , suggesting it may interact with various biological targets.
Mode of Action
It’s known to undergo various chemical reactions, such as amine substitution reactions, oxidation reactions, and cyclization reactions . These reactions could potentially alter the function of its biological targets.
Pharmacokinetics
Its solubility in water and organic solvents like alcohol and ether suggests it could potentially be absorbed and distributed in the body
Action Environment
2,3,4-Pentanetrione, 3-oxime is stable at room temperature but decomposes under high temperature or light exposure . This suggests that environmental factors such as temperature and light could influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
2,3,4-Pentanetrione, 3-oxime plays a significant role in various biochemical reactions due to its reactive oxime group. This compound interacts with several enzymes and proteins, primarily through its ability to form Schiff bases with amino groups in proteins. One notable interaction is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. The oxime group in 2,3,4-pentanetrione, 3-oxime can act as a substrate for this enzyme, leading to the formation of nitrite and other nitrogenous compounds . Additionally, the compound can interact with other biomolecules such as nucleic acids, where it can form adducts with nucleobases, potentially affecting DNA and RNA function .
Cellular Effects
2,3,4-Pentanetrione, 3-oxime has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through the formation of Schiff bases. This modification can alter the activity of these proteins, leading to changes in downstream signaling events. For example, the compound can inhibit the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation . Furthermore, 2,3,4-pentanetrione, 3-oxime can impact gene expression by forming adducts with DNA, thereby affecting transcriptional activity . The compound also influences cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-pentanetrione, 3-oxime involves its ability to form covalent bonds with biomolecules through its reactive oxime group. This group can react with amino groups in proteins to form Schiff bases, leading to the modification of protein structure and function . Additionally, the compound can undergo redox reactions, acting as a reducing agent and participating in electron transfer processes . These interactions can result in the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression . The compound’s ability to form adducts with nucleic acids also plays a role in its molecular mechanism, as these adducts can interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-pentanetrione, 3-oxime can change over time due to its stability and degradation properties. The compound is hygroscopic and can form hydrates upon absorbing water, which can affect its reactivity and interactions with biomolecules . Over time, the compound may degrade, leading to the formation of byproducts such as acetic acid and carbon monoxide . These degradation products can have additional effects on cellular function, potentially leading to long-term changes in cell viability and metabolism . In in vitro and in vivo studies, the temporal effects of 2,3,4-pentanetrione, 3-oxime should be carefully monitored to understand its stability and long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2,3,4-pentanetrione, 3-oxime in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism . In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2,3,4-pentanetrione, 3-oxime can exhibit toxic effects, potentially leading to cell death and tissue damage . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications and understanding the compound’s toxicity profile .
Metabolic Pathways
2,3,4-Pentanetrione, 3-oxime is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as hydroxylamine oxidoreductase, leading to the formation of nitrogenous compounds like nitrite . Additionally, 2,3,4-pentanetrione, 3-oxime can participate in redox reactions, acting as a reducing agent and influencing the cellular redox state . These metabolic interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, 2,3,4-pentanetrione, 3-oxime is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport in the bloodstream and its distribution to various tissues . Additionally, 2,3,4-pentanetrione, 3-oxime can interact with membrane transporters, allowing it to enter cells and reach intracellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,3,4-pentanetrione, 3-oxime is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and affect gene expression . Additionally, 2,3,4-pentanetrione, 3-oxime can localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . These subcellular localizations can impact the compound’s activity and function, determining its overall effects on cellular processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4-Pentanetrione, 3-oxime involves the conversion of 2,3,4-pentanetrione to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2,3,4-pentanetrione", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2,3,4-pentanetrione in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with water", "Dry the product with anhydrous sodium sulfate", "Purify the product by recrystallization from ethanol" ] } | |
| 29917-12-2 | |
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC名 |
(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |
InChIキー |
BMFNDMNRYPFUPF-HYXAFXHYSA-N |
異性体SMILES |
C/C(=C(\C(=O)C)/N=O)/O |
SMILES |
CC(=C(C(=O)C)N=O)O |
正規SMILES |
CC(=C(C(=O)C)N=O)O |
| 29917-12-2 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


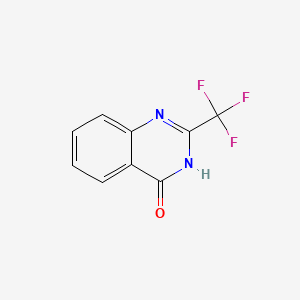
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)
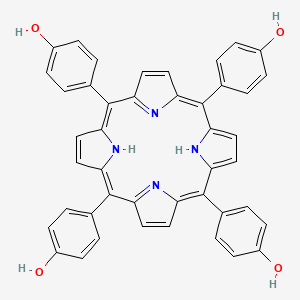
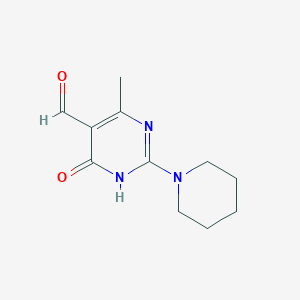
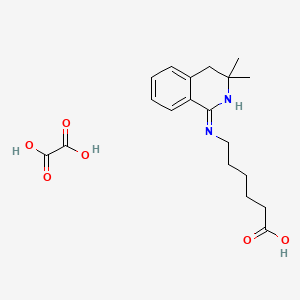
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)
